molecular formula C10H10O2 B1303885 [2-(2-Propynyloxy)phenyl]methanol CAS No. 130441-68-8

[2-(2-Propynyloxy)phenyl]methanol

Cat. No.: B1303885
CAS No.: 130441-68-8
M. Wt: 162.18 g/mol
InChI Key: RVSYWNCLODDMRH-UHFFFAOYSA-N
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Description

[2-(2-Propynyloxy)phenyl]methanol is an organic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It is characterized by the presence of a propynyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is primarily used in research settings and has various applications in chemistry and biology.

Biochemical Analysis

Biochemical Properties

[2-(2-Propynyloxy)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The hydroxyl group in this compound allows it to form hydrogen bonds with other molecules, which can influence its reactivity and interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially affecting their activity and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can vary depending on the concentration and exposure time of the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The hydroxyl group in this compound allows it to form hydrogen bonds with target molecules, influencing their structure and function . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effects on cells . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound can influence its accumulation and activity in different tissues .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Propynyloxy)phenyl]methanol typically involves the reaction of 2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the propynyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Bases like sodium hydroxide or potassium carbonate are typically used.

Major Products:

    Oxidation: Formation of 2-(2-propynyloxy)benzaldehyde or 2-(2-propynyloxy)benzoic acid.

    Reduction: Formation of 2-(2-propynyloxy)phenylethanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(2-Propynyloxy)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(2-Propynyloxy)phenyl]methanol involves its interaction with various molecular targets. The propynyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl ring provides hydrophobic interactions, enhancing binding affinity to target proteins .

Comparison with Similar Compounds

  • [2-(2-Propynyloxy)phenyl]ethanol
  • [2-(2-Propynyloxy)phenyl]acetaldehyde
  • [2-(2-Propynyloxy)benzoic acid

Comparison:

Properties

IUPAC Name

(2-prop-2-ynoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSYWNCLODDMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377483
Record name [2-(2-propynyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130441-68-8
Record name [2-(2-propynyloxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2-(hydroxymethyl)phenol (10.0 g, 80.6 mmol) slurried in 300 ml of methyl ethyl ketone was added 1.2 equivalents of potassium carbonate. Then 3-bromopropyne (121 mmol, 18 g of an 80% solution in toluene) and potassium iodide (0.5 g) were added and the reaction was refluxed overnight. After cooling the salts were filtered off. The filtrate was concentrated and the residue was dissolved in water and extracted twice with ether. After washing with water and brine, the organic layer was dried over MgSO4 and concentrated to afford the subtitle compound.
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